

# Linetastine: Application Notes and Protocols for Research

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## Compound Focus: Linetastine

CAS No.: 110501-66-1

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## Executive Summary

**Linetastine** (TMK-688) is an investigational compound with **dual pharmacological action**, functioning as both a **5-lipoxygenase (5-LOX) inhibitor** and a **histamine receptor antagonist** [1] [2]. These mechanisms work in concert to suppress the production of pro-inflammatory leukotrienes and block the effects of histamine, positioning **linetastine** as a candidate for researching inflammatory and allergic conditions such as **asthma, atherosclerosis, and peptic ulcers** [1] [2]. The following application notes consolidate the known experimental administration protocols and key pharmacological data to support ongoing research efforts. Note that this compound has been discontinued from clinical development, and all information is intended for research purposes only [3].

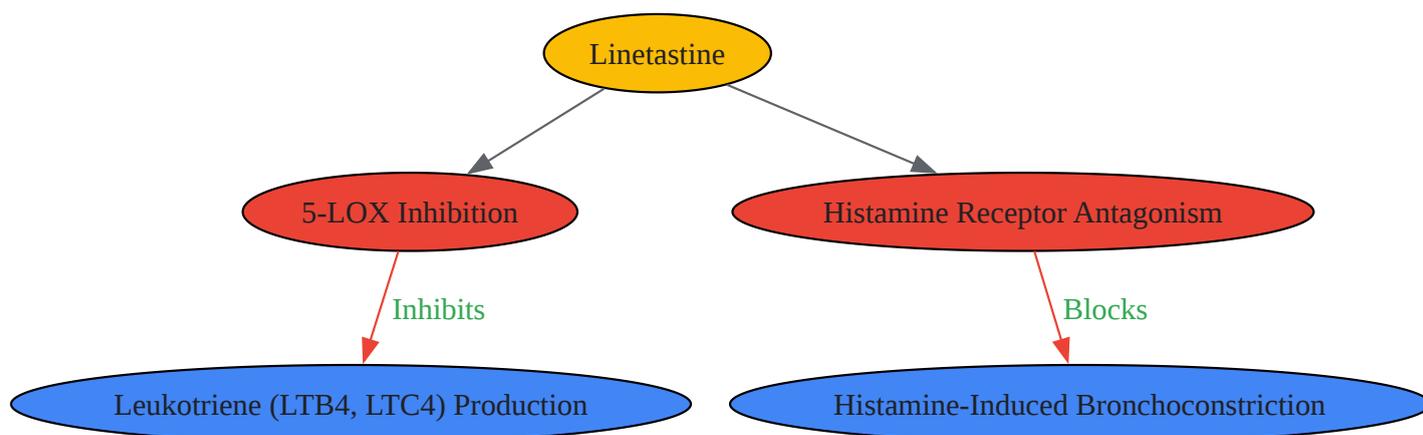
## Pharmacological Profile and Chemical Identity

### Core Chemical Properties

- **Molecular Formula:** C<sub>35</sub>H<sub>40</sub>N<sub>2</sub>O<sub>6</sub> [1]
- **Molecular Weight:** 584.7 g/mol [1]
- **CAS Number:** 159776-68-8 [1]
- **Synonyms:** TMK-688, TMK688, TMK 688, Linazolast, YM 257 [1] [3]

## Mechanism of Action

**Linetastine** exerts its effects through a dual pathway, as illustrated below.



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## Quantitative Pharmacological Data

The efficacy of **linetastine** and its active metabolite has been quantified in various experimental models. The table below summarizes key potency data.

Table 1: *In Vitro* and *In Vivo* Potency of **Linetastine** and its Active Metabolite

Compound	Assay/Model	Measured Outcome	Potency (IC <sub>50</sub> / Effective Dose)	Source
<b>Linetastine</b>	Calcium ionophore-stimulated human leukocytes	LTB4 Inhibition	IC <sub>50</sub> = 1.2 x 10 <sup>-7</sup> mol/L	[2]
<b>Linetastine</b>	Calcium ionophore-stimulated human leukocytes	LTC4 Inhibition	IC <sub>50</sub> = 1.5 x 10 <sup>-7</sup> mol/L	[2]
<b>TMK777 (Active Metabolite)</b>	Calcium ionophore-stimulated human leukocytes	LTB4 Inhibition	IC <sub>50</sub> = 8.6 x 10 <sup>-8</sup> mol/L	[2]

Compound	Assay/Model	Measured Outcome	Potency (IC <sub>50</sub> / Effective Dose)	Source
<b>TMK777 (Active Metabolite)</b>	Calcium ionophore-stimulated human leukocytes	LTC <sub>4</sub> Inhibition	IC <sub>50</sub> = 7.1 x 10 <sup>-8</sup> mol/L	[2]
<b>Linetastine</b>	Actively sensitized guinea pigs	Inhibition of lung leukotriene production	1-10 mg/kg, p.o.	[2]
<b>Linetastine</b>	Guinea pigs, histamine-induced bronchoconstriction	Antihistamine activity	1-10 mg/kg, p.o.	[2]

## Experimental Administration Protocols

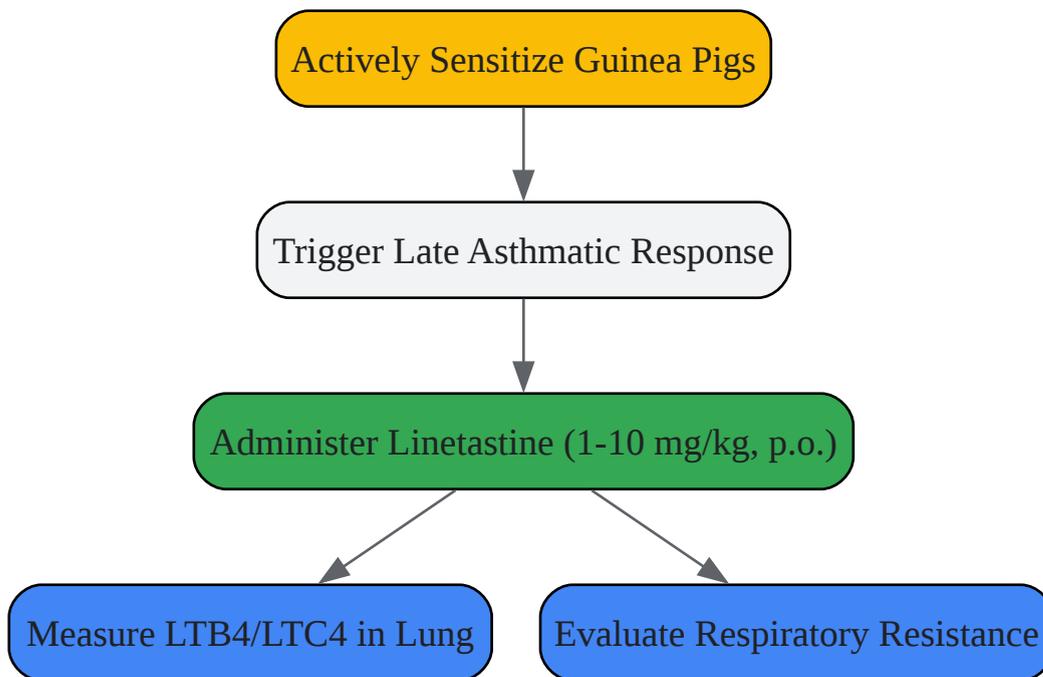
This section details the administration route and key protocols derived from published literature.

### Route of Administration

The established route for **linetastine** in animal studies is **oral (p.o.) administration** [2]. The studies indicate that the compound is effective via this route, with a long duration of action exceeding 16 hours and up to 24 hours for antihistamine effects [2].

### In Vivo Protocol for Asthma Models

The following workflow outlines a standard protocol for evaluating **linetastine** in a sensitized guinea pig model of asthma.



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#### Detailed Procedure:

- **Animal Model:** Use actively sensitized guinea pigs [2].
- **Dosing Regimen:**
  - Prepare a suitable formulation of **linetastine** for oral gavage.
  - Administer **linetastine** at doses ranging from **1 to 10 mg/kg** body weight [2].
  - For single-dose studies, administer the compound prior to triggering the asthmatic response.
  - For repeated-dose studies, administer **1 mg/kg once daily for 7 successive days**. The study indicated no tachyphylaxis or cumulative effects [2].
- **Challenge and Measurement:**
  - Trigger the late asthmatic response after compound administration.
  - **Primary Outcome:** Quantify the production of leukotrienes (LTB4 and LTC4) in lung tissue or bronchoalveolar lavage fluid.
  - **Secondary Outcome:** Measure the increase in respiratory resistance.

## In Vivo Protocol for Antihistamine Evaluation

#### Detailed Procedure:

- **Animal Model:** Guinea pigs [2].
- **Dosing:**

- Administer **linetastine** orally at **1-10 mg/kg** [2].
- For duration studies, monitor the inhibition of histamine-induced bronchoconstriction over 24 hours.
- **Challenge and Measurement:**
  - Expose animals to histamine to induce bronchoconstriction.
  - The endpoint is the degree of inhibition of bronchoconstriction by **linetastine** compared to control.

## Formulation and Handling

- **Solubility:** **Linetastine** is soluble in DMSO at **50 mg/mL (85.51 mM)**. Sonication is recommended to achieve complete dissolution [1].
- **Storage:**
  - Powder: **-20°C** for 3 years.
  - In solvent: **-80°C** for 1 year [1].

## Development Status and Considerations

- **Status: Discontinued.** Development for all indications (asthma, allergic rhinitis, atherosclerosis, peptic ulcer, skin cancer, thrombosis) was halted [3].
- **Key Differentiator:** A significant feature of **linetastine** is its ability to **inhibit leukotriene production and antagonize histamine effects at almost the same dose**, with a long duration of action [2]. Its active metabolite, TMK777, is more potent than the parent compound in vitro [2].

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## References

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